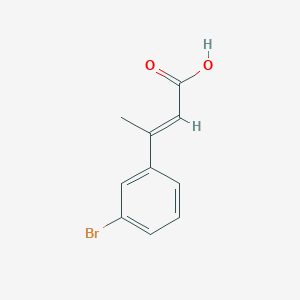
Isotussilagine
描述
Isotussilagine is a pyrrolizidine alkaloid found in various species of the genus Arnica, such as Arnica montana, Arnica chamissonis ssp. foliosa, Arnica amplexicaulis, and Arnica sachalinensis . It is a non-toxic compound that has been identified and confirmed through techniques like thin-layer chromatography (TLC), gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS) .
准备方法
The synthesis of isotussilagine involves the condensation of enantiopure β-amino ester with methyl pyruvate to produce two diastereoisomers . These diastereoisomers undergo hydrogenation followed by cyclization to form pyrrolidinones . The key step in the synthesis is the Mitsunobu reaction, which converts the pyrrolidinones into this compound
化学反应分析
Isotussilagine undergoes several types of chemical reactions, including:
Hydrogenation: This reaction reduces the double bonds in the diastereoisomers to form pyrrolidinones.
Cyclization: This reaction forms the pyrrolidine ring structure from the linear precursor.
Mitsunobu Reaction: This reaction is crucial for converting the pyrrolidinones into this compound.
Common reagents used in these reactions include methyl pyruvate, hydrogen gas, and reagents for the Mitsunobu reaction such as triphenylphosphine and diethyl azodicarboxylate . The major products formed from these reactions are the pyrrolidinones and this compound .
科学研究应用
Isotussilagine has several scientific research applications, including:
作用机制
The mechanism of action of isotussilagine is not well-documented in the literature. as a pyrrolizidine alkaloid, it is likely to interact with biological molecules in a manner similar to other alkaloids, potentially involving binding to specific receptors or enzymes. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Isotussilagine is similar to other pyrrolizidine alkaloids such as tussilagine, neo-tussilagine, and neo-isotussilagine . These compounds share similar structures and are often found together in the same plant species . this compound is unique in its specific chemical structure and the conditions required for its synthesis . The comparison highlights its uniqueness in terms of its non-toxic nature and its specific synthetic route.
属性
IUPAC Name |
methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVYSUMGRTFSZ-XKSSXDPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2CCCC2C1C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91108-31-5, 91108-32-6 | |
| Record name | (+-)-Tussilagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Isotussilagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOTUSSILAGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H26FL57DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is isotussilagine and where is it found?
A1: this compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring alkaloids known for their diverse biological activities. It is found in trace amounts in certain plant species. Notably, it has been identified in the flowerheads of several Arnica species [, , , ] including Arnica montana, A. chamissonis ssp. foliosa, A. amplexicaulis, and A. sachalinensis, as well as in Ligularia sibirica [, ] and Tussilago farfara [].
Q2: What is the chemical structure of this compound?
A2: While the provided abstracts do not explicitly detail spectroscopic data for this compound, they mention the use of GC-MS and NMR techniques [, , ] for its structural elucidation. This compound is a stereoisomer of tussilagine, differing in the configuration at one chiral center. They share the same molecular formula and weight.
Q3: Are there any known synthetic routes to produce this compound?
A4: Yes, enantioselective syntheses of this compound have been achieved. One approach utilizes a β-amino ester route, involving a Mitsunobu reaction as a key step [, , ].
Q4: What other compounds are found alongside this compound in Arnica species?
A6: Besides this compound, Arnica species contain other compounds such as sesquiterpene lactones (mainly helenalin and its derivatives), flavonoids (including apigenin, luteolin, and quercetin), essential oils, and phenolic acids []. Notably, 2-pyrrolidineacetic acid and its methyl ester have also been found to co-occur with tussilagine and this compound in some Arnica species [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B3431505.png)




![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B3431540.png)




